7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a unique combination of a thiophene ring and a tetrazolo[1,5-a]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of 3-substituted thiophenes with suitable precursors. One common method involves the reaction of 3-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the tetrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis protocols, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiophene-based compounds: These include various thiophene derivatives that are used in medicinal chemistry and material science.
Uniqueness
7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its combination of a thiophene ring and a tetrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7N5O2S |
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Molecular Weight |
249.25 g/mol |
IUPAC Name |
7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H7N5O2S/c15-8(16)6-3-7(5-1-2-17-4-5)14-9(10-6)11-12-13-14/h1-4,7H,(H,15,16)(H,10,11,13) |
InChI Key |
YVIHLNYVAJAABC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2C=C(NC3=NN=NN23)C(=O)O |
Origin of Product |
United States |
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